molecular formula C12H12N2O3 B2660261 1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 926240-25-7

1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2660261
CAS No.: 926240-25-7
M. Wt: 232.239
InChI Key: NPJJMDWUAFCOCO-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid ( 926240-25-7) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry research. This compound, with a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol, is characterized by a tetrahydropyridazine core, a privileged structure in drug discovery . The 4-methylphenyl substitution at the N1 position makes it a valuable scaffold for the exploration of structure-activity relationships, particularly in the synthesis of more complex molecules with potential biological activity . Tetrahydropyridazine and related tetrahydropyridine derivatives are extensively studied for their diverse pharmacological profiles, which include serving as key intermediates for compounds with reported analgesic, antimalarial, and insecticidal properties . As a carboxylic acid functionalized heterocycle, this compound offers a versatile handle for further synthetic modification via amidation or esterification, enabling its use in creating targeted libraries for high-throughput screening . It is supplied with a typical purity of 98% and is intended for use as a chemical reference standard and synthetic intermediate in laboratory research. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)14-11(15)7-6-10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJJMDWUAFCOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with maleic anhydride to yield the desired pyridazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of the pyridazine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C14H15N1O3
  • Molecular Weight : 245.27 g/mol
  • IUPAC Name : 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid

The compound features a tetrahydropyridazine ring, which is significant for its biological activity.

Pharmaceutical Development

1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells.

Case Study: Anticancer Activity

A study demonstrated the compound's ability to inhibit cell proliferation in prostate cancer cells with an IC50 value of approximately 0.7 µM. This suggests a significant potential for development into a therapeutic agent for cancer treatment .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer metabolism. Its ability to interact with specific enzymes can potentially disrupt the metabolic processes of cancer cells.

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective properties. The tetrahydropyridazine structure could interact with neuroreceptors or modulate neuroinflammatory responses.

Research Findings

In vitro studies have indicated that certain derivatives can reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

General Synthetic Route:

  • Formation of Tetrahydropyridazine Ring : Initial cyclization reactions involving hydrazine derivatives.
  • Functionalization : Introduction of the methylphenyl group through electrophilic aromatic substitution.
  • Carboxylic Acid Formation : Final steps typically involve oxidation and carboxylation reactions.

Yield and Purity

Optimizing synthetic conditions can enhance yield and purity, which are crucial for biological testing and therapeutic applications.

Activity TypeDescriptionReference
AnticancerInhibits proliferation in prostate cancer
Enzyme InhibitionDisrupts glycolytic pathway in cancer cells
NeuroprotectionReduces oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridazinecarboxylic acid derivatives arises from variations in substituents on the phenyl ring and modifications to the pyridazine core. Below is a comparative analysis with key analogues:

Substituent Effects on Physicochemical Properties

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Properties
1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 4-methylphenyl C₁₂H₁₂N₂O₃ 232.24 Moderate solubility in polar solvents; influenced by methyl group’s electron-donating effect .
1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 3-chlorophenyl C₁₁H₉ClN₂O₃ 252.66 Enhanced steric hindrance from Cl; reduced reaction kinetics; increased hydrogen bonding capacity .
1-(4-Fluorophenylmethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 4-fluorophenylmethyl C₁₃H₁₃FN₂O₃ 264.26 Lactam rigidity improves stability; fluorinated group enhances lipophilicity .
1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 3-methylphenyl C₁₂H₁₂N₂O₃ 232.23 Slight solubility in DMSO and methanol; used in pharmaceutical research .
1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 2,5-dimethylphenyl C₁₃H₁₄N₂O₃ 246.27 Higher steric bulk; 97% purity; limited solubility due to planar hindrance .

Reactivity and Functional Group Interactions

  • The 3-chlorophenyl derivative’s carboxylic acid engages in strong hydrogen bonds, enhancing solubility in polar solvents .
  • Halogen Effects : Chlorine (3-chlorophenyl) introduces electron-withdrawing effects, polarizing the aromatic ring and altering reaction pathways compared to methyl groups . Fluorine (4-fluorophenylmethyl) increases metabolic stability and membrane permeability .
  • Steric Considerations : The 2,5-dimethylphenyl variant’s substituents create significant steric hindrance, reducing reactivity in nucleophilic substitutions .

Crystallographic and Solid-State Behavior

While direct crystallographic data for the target compound is unavailable, studies on structurally related imidazole-4-imines (e.g., halogen-substituted derivatives) reveal that weak interactions (C–H⋯X hydrogen bonds, π–π stacking) dominate crystal packing . Analogously, the 3-chlorophenyl pyridazine derivative’s solid-state behavior is likely influenced by Cl-mediated interactions, whereas the 4-methylphenyl variant may exhibit simpler packing due to reduced polarity.

Biological Activity

1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

Property Details
Molecular Formula C12H13N3O3
Molecular Weight 233.25 g/mol
CAS Number 123456-78-9 (hypothetical)
IUPAC Name This compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2020) demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported at 15 µM and 20 µM, respectively. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as shown in a study by Johnson et al. (2021).

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression.
  • Receptor Modulation : It modulates receptors that play a role in inflammation and immune response.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, the administration of this compound resulted in a significant reduction in infection rates. The study highlighted its potential as a novel therapeutic agent for multidrug-resistant infections.

Case Study 2: Cancer Treatment

A phase I clinical trial evaluated the safety and efficacy of the compound in patients with advanced solid tumors. Results indicated manageable toxicity levels and preliminary evidence of antitumor activity, warranting further investigation in larger cohorts.

Q & A

Q. What are the common synthetic routes for 1-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted aldehydes and hydrazides, followed by cyclization. For example, analogous pyridazine derivatives are synthesized using palladium or copper catalysts in solvents like DMF or toluene . Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), temperature (80–120°C), and reaction time (12–24 hours). Purity is enhanced via recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) .

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm). For example, the oxo group at position 6 appears as a singlet near δ 170 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1640–1680 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) validate the molecular formula (e.g., C13_{13}H12_{12}N2_2O3_3) .

Q. What are the primary biological activities investigated for this compound?

Methodological Answer: Studies focus on:

  • Anticancer Activity : Inhibition of mTOR/p70S6K pathways in prostate cancer cells (IC50_{50} values: 10–50 µM) via autophagy induction .
  • Enzyme Inhibition : Competitive binding assays (e.g., fluorescence polarization) assess interactions with kinases or proteases.
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., MIC values: 25–100 µg/mL) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Contradictions arise from variations in:

  • Cell Lines : Prostate cancer (PC-3 vs. LNCaP) may show differential sensitivity due to androgen receptor status .
  • Assay Conditions : pH, serum concentration, or incubation time (e.g., 24 vs. 48 hours) alter IC50_{50} values. Normalize data using internal controls (e.g., cisplatin for cytotoxicity) .
  • Compound Stability : Degradation in DMSO (e.g., >48 hours) may reduce efficacy. Verify stability via HPLC before assays .

Q. What computational methods are used to predict binding modes and SAR?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate interactions with target proteins (e.g., mTOR kinase, PDB ID: 4JSX). Prioritize compounds with ΔG < -8 kcal/mol .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., Random Forest regression, R2^2 > 0.7) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD < 2 Å indicates stable complexes .

Q. How does this compound compare to structurally similar derivatives in terms of reactivity and bioactivity?

Methodological Answer: A comparative analysis table:

Compound Substituents Anticancer IC50_{50} LogP Reference
Target Compound4-Methylphenyl, oxo25 µM (PC-3)1.8
6-(4-Chlorophenyl) Analog4-Cl-phenyl18 µM (PC-3)2.3
Methyl Ester DerivativeCOOCH3_3>100 µM0.9

Key trends:

  • Electron-withdrawing groups (e.g., Cl) enhance potency but reduce solubility.
  • Esterification of the carboxylic acid decreases activity, suggesting free COOH is critical .

Q. What strategies improve yield in multi-step syntheses?

Methodological Answer:

  • Step Optimization :
    • Cyclization : Use microwave-assisted synthesis (100°C, 30 minutes) to reduce side products .
    • Protection/Deprotection : Protect carboxylic acid as methyl ester (BF3_3-MeOH) during reactive steps .
  • Purification : Combine flash chromatography (hexane:EtOAc gradient) with preparative HPLC (C18 column, MeCN:H2 _2O) for >95% purity .

Q. How are stability and storage conditions determined?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% degradation indicates room-temperature stability .
  • Light Sensitivity : Store in amber vials under argon; UV-Vis spectroscopy detects photodegradation (λmax_{\text{max}} shifts) .

Q. Table 1: Synthetic Conditions for Analogous Compounds

Step Catalyst/Solvent Yield Reference
CondensationPd(OAc)2_2, DMF65%
CyclizationCuI, Toluene72%
EsterificationH2 _2SO4_4, MeOH88%

Q. Table 2: Biological Activity Comparison

Assay Target Compound Chlorophenyl Analog Methyl Ester
Anticancer (PC-3)25 µM18 µM>100 µM
LogP1.82.30.9
Aqueous Solubility (mg/mL)0.50.23.1

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